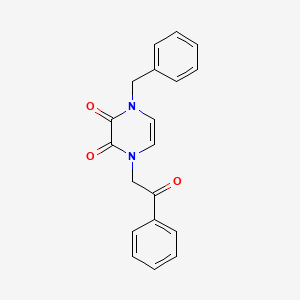
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis in Heterocyclic Chemistry
The compound has been explored in the field of heterocyclic chemistry, particularly in the synthesis of various heterocyclic derivatives. For instance, Mohareb et al. (2004) studied thiophenylhydrazonoacetates in heterocyclic synthesis, exploring the coupling of related diazo compounds with nitrogen nucleophiles to yield derivatives like pyrazoles and pyrazolopyrimidines (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, Ergun et al. (2014) reported on synthesizing novel classes of compounds from acid derivatives, including those involving thiophene moieties (Ergun, Dengiz, Ozer, Şahin, & Balci, 2014).
Antimicrobial and Antioxidant Properties
Studies have also been conducted on the antimicrobial and antioxidant properties of compounds structurally similar to the one . Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which showed notable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Enzymatic Catalysis in Polymer Chemistry
The compound's relevance extends to polymer chemistry as well, where similar structures have been oligomerized using enzymes like horseradish peroxidase, as detailed by Pang et al. (2003) (Pang, Ritter, & Tabatabai, 2003).
Applications in Organic Synthesis
Moreover, the compound and its analogs find use in various organic synthesis reactions. For example, the cyclization of related compounds has been studied for the synthesis of novel organic structures, as demonstrated by Wilamowski et al. (1995), who investigated the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Corrosion Inhibition in Industrial Applications
There is also interest in the compound's derivatives for industrial applications like corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives for corrosion mitigation of mild steel in acidic solutions, demonstrating the potential industrial application of compounds with similar structural frameworks (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Antituberculosis Activity
The compound's analogs have been evaluated for their medicinal potential too, such as in the treatment of tuberculosis. Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis, highlighting the therapeutic relevance of related structures (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-19(20(10-12-25-13-11-20)16-5-2-1-3-6-16)22-15-21(24,17-8-9-17)18-7-4-14-26-18/h1-7,14,17,24H,8-13,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBHIDYBLDPVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)
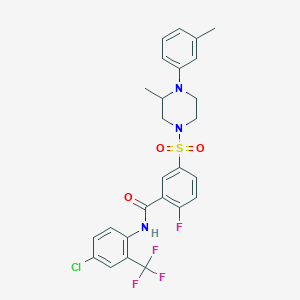
![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)
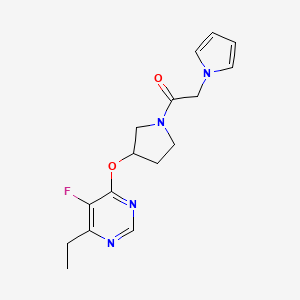
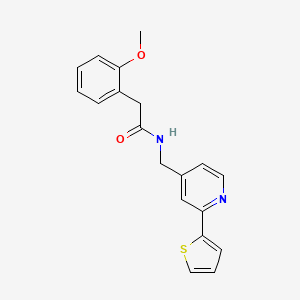
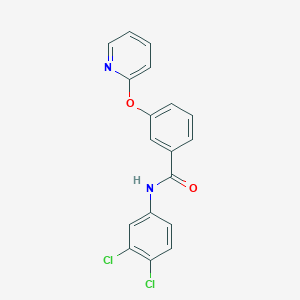
![N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2616049.png)
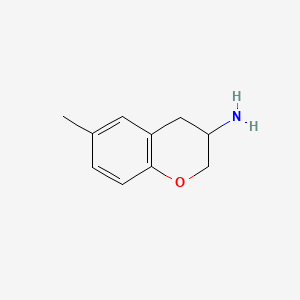

![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2616056.png)


